Methyl 4-(2,6-dimethylmorpholin-4-yl)-2,5-difluorobenzoate
CAS No.: 1858250-79-9
Cat. No.: VC2746179
Molecular Formula: C14H17F2NO3
Molecular Weight: 285.29 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 1858250-79-9 |
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Molecular Formula | C14H17F2NO3 |
Molecular Weight | 285.29 g/mol |
IUPAC Name | methyl 4-(2,6-dimethylmorpholin-4-yl)-2,5-difluorobenzoate |
Standard InChI | InChI=1S/C14H17F2NO3/c1-8-6-17(7-9(2)20-8)13-5-11(15)10(4-12(13)16)14(18)19-3/h4-5,8-9H,6-7H2,1-3H3 |
Standard InChI Key | JKQRKWLCLDRHGX-UHFFFAOYSA-N |
SMILES | CC1CN(CC(O1)C)C2=C(C=C(C(=C2)F)C(=O)OC)F |
Canonical SMILES | CC1CN(CC(O1)C)C2=C(C=C(C(=C2)F)C(=O)OC)F |
Chemical Identity and Basic Properties
Methyl 4-(2,6-dimethylmorpholin-4-yl)-2,5-difluorobenzoate is characterized by several key identifiers that establish its unique chemical identity:
Parameter | Value |
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CAS Registry Number | 1858250-79-9 |
Molecular Formula | C₁₄H₁₇F₂NO₃ |
Molecular Weight | 285.286 g/mol |
MDL Number | MFCD28103351 |
Storage Temperature | Ambient |
The compound is commercially available through specialty chemical suppliers such as Apollo Scientific, providing researchers with access to this specialized chemical entity for various applications .
Molecular Structure and Chemical Properties
Structural Features
Methyl 4-(2,6-dimethylmorpholin-4-yl)-2,5-difluorobenzoate possesses a complex molecular architecture consisting of several key structural elements:
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A benzoate core with a methyl ester functionality at position 1
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Fluorine atoms at positions 2 and 5 of the benzene ring
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A 2,6-dimethylmorpholin-4-yl substituent at position 4 of the benzene ring
The presence of the morpholine ring with methyl groups at positions 2 and 6 creates a distinctive three-dimensional structure. The nitrogen atom of the morpholine heterocycle forms a direct bond with the benzene ring, establishing an amine linkage that significantly influences the compound's electronic properties and reactivity patterns .
Electronic and Reactive Properties
The electronic structure of Methyl 4-(2,6-dimethylmorpholin-4-yl)-2,5-difluorobenzoate is heavily influenced by its fluorine substituents. Fluorine atoms, being highly electronegative, withdraw electron density from the aromatic ring through both inductive and resonance effects. This electronic perturbation:
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Increases the electrophilicity of the carbonyl carbon in the ester group
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Reduces the nucleophilicity of the aromatic ring
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Creates a unique electronic distribution that may facilitate specific molecular interactions
The morpholine moiety, with its tertiary amine and ether functionalities, introduces additional complexity to the electronic landscape of the molecule. The nitrogen atom can act as a hydrogen bond acceptor, potentially enhancing interactions with biological targets or facilitating specific chemical transformations .
Physical Properties
Observable Physical Characteristics
The physical properties of Methyl 4-(2,6-dimethylmorpholin-4-yl)-2,5-difluorobenzoate have been documented through supplier specifications and research findings:
Synthesis and Preparation Methods
Nucleophilic Aromatic Substitution (SNAr)
The most probable synthetic route involves nucleophilic aromatic substitution of a suitably positioned leaving group (typically halogen) on a difluorobenzoate precursor:
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Methyl 4-bromo-2,5-difluorobenzoate or Methyl 4-chloro-2,5-difluorobenzoate would serve as starting materials
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Reaction with 2,6-dimethylmorpholine under appropriate conditions
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The fluorine atoms at positions 2 and 5 activate the aromatic ring toward nucleophilic substitution at position 4
Esterification of the Parent Acid
Another viable approach starts with 4-(2,6-dimethylmorpholin-4-yl)-2,5-difluorobenzoic acid:
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Treatment with methanol in the presence of a suitable acid catalyst (H₂SO₄, p-toluenesulfonic acid)
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Alternatively, conversion to the acid chloride followed by reaction with methanol
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Standard workup procedures to isolate the methyl ester product
This approach is supported by the documented existence of the parent acid compound, 4-(2,6-dimethylmorpholin-4-yl)-2,5-difluorobenzoic acid (CAS: 1858241-65-2) .
Purification Methods
The purification of Methyl 4-(2,6-dimethylmorpholin-4-yl)-2,5-difluorobenzoate likely involves standard techniques for aromatic esters:
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Recrystallization from appropriate solvent systems
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Column chromatography using silica gel with graduated solvent systems
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When necessary, preparative HPLC methods for achieving high purity levels
Applications and Research Significance
Pharmaceutical Research Applications
The structural features of Methyl 4-(2,6-dimethylmorpholin-4-yl)-2,5-difluorobenzoate suggest significant potential in pharmaceutical research:
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Building Block Chemistry: The compound serves as a valuable building block in the synthesis of more complex bioactive molecules, particularly those requiring fluorinated aromatic components .
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Medicinal Chemistry: The presence of fluorine atoms can enhance metabolic stability and binding affinity in drug candidates, while the morpholine moiety introduces potential for specific interactions with biological targets .
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Enzyme Inhibitors: Related fluorinated compounds with morpholine substituents have been explored as enzyme inhibitors, suggesting similar potential for this compound.
Materials Science Applications
Fluoroaromatic compounds frequently find applications in materials science due to their unique properties:
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Electronic Materials: Fluorinated aromatics can exhibit specific electronic properties valuable in semiconductor and electronic device development.
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Polymer Science: As monomers or additives in specialized polymers, compounds like Methyl 4-(2,6-dimethylmorpholin-4-yl)-2,5-difluorobenzoate may contribute to materials with enhanced thermal stability, chemical resistance, or surface properties.
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Liquid Crystals: The rigid aromatic core with polar substituents creates a structure potentially valuable in liquid crystal technology.
Hazard Category | Classification | Precautionary Measures |
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Skin Irritation | Potential irritant | Wear appropriate gloves, avoid skin contact |
Eye Irritation | Potential irritant | Use eye protection, avoid eye contact |
Respiratory | Low acute hazard | Work in well-ventilated area |
The compound should be handled with standard laboratory safety precautions applicable to research chemicals :
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Use appropriate personal protective equipment (PPE)
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Work in properly ventilated environments
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Avoid generation of dust or aerosols
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Follow institutional guidelines for chemical handling and disposal
Related Compounds and Structural Analogues
Fluorinated Benzoate Derivatives
Several related compounds share structural similarities with Methyl 4-(2,6-dimethylmorpholin-4-yl)-2,5-difluorobenzoate, providing context within the broader chemical family:
These structural analogues demonstrate the versatility of the difluorobenzoate scaffold and the various substitution patterns being explored in chemical research.
Structure-Activity Relationships
Examination of related compounds reveals trends that highlight the significance of specific structural features:
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The positioning of fluorine atoms influences reactivity, with 2,6-difluoro patterns creating distinct electronic effects compared to other substitution patterns .
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The presence of the morpholine moiety introduces three-dimensional complexity and potential for specific molecular interactions, particularly in biological systems.
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The methyl ester functionality serves as a reactive handle for further transformations or as a bioisostere in drug design.
Current Research Trends and Future Directions
Emerging Applications
Recent research suggests several emerging applications for compounds structurally related to Methyl 4-(2,6-dimethylmorpholin-4-yl)-2,5-difluorobenzoate:
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Targeted Drug Delivery Systems: The morpholine moiety can serve as an anchor point for further functionalization, potentially enabling targeted drug delivery applications .
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Bioimaging Probes: Fluorinated aromatics have demonstrated utility in developing novel bioimaging agents, where the fluorine atoms may serve both electronic and potential radiochemical functions.
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Enzyme Inhibitors: Specifically designed morpholine-containing compounds have shown promise as enzyme inhibitors in pharmaceutical research .
Future Research Opportunities
Several promising research directions for Methyl 4-(2,6-dimethylmorpholin-4-yl)-2,5-difluorobenzoate and related compounds include:
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Structure-Activity Relationship Studies: Systematic modification of substituents on the morpholine ring or benzoate core to optimize biological activity or material properties.
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Novel Synthetic Methodologies: Development of more efficient synthetic routes, potentially employing catalytic methods or flow chemistry approaches.
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Computational Studies: Molecular modeling to predict interactions with biological targets or material properties, guiding rational design of derivatives with enhanced functions.
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Expanded Application Domains: Exploration of applications in emerging fields such as photovoltaics, sensors, or stimuli-responsive materials.
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